molecular formula C28H56NO7P B161430 PAF C-18:1 CAS No. 85966-90-1

PAF C-18:1

Cat. No.: B161430
CAS No.: 85966-90-1
M. Wt: 549.7 g/mol
InChI Key: ZBOQHUSCQCEBGK-JLRCLJKCSA-N
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Description

Platelet-activating Factor C-18:1, also known as 1-Oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine, is a naturally occurring phospholipid produced by cells upon stimulation. It plays a crucial role in the establishment and maintenance of the inflammatory response. This compound is less potent than Platelet-activating Factor C-16 and Platelet-activating Factor C-18 in the induction of neutrophil chemotaxis but is equipotent in promoting eosinophil migration .

Mechanism of Action

Target of Action

PAF C-18:1, also known as “PC(O-18:1(9Z)/2:0)” or “1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine”, is a naturally occurring phospholipid produced by cells upon stimulation . The primary target of this compound is the Platelet-Activating Factor Receptor (PAFR) . PAFR is a cell surface receptor that plays a crucial role in the inflammatory response .

Mode of Action

This compound activates the PAF receptor . This activation leads to a complex intracellular signaling mediated by G-proteins . The activation of PAFR can lead to various cellular responses, including the release of inflammatory mediators, chemotaxis, and changes in gene expression .

Biochemical Pathways

This compound is synthesized through two distinct pathways: the de novo pathway and the remodeling pathway . In the de novo pathway, it is synthesized from 1-alkyl-2-acetyl-sn-glycerol and CDP-choline . In the remodeling pathway, it is produced from 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lysoPAF), which is produced by the hydrolysis of 1-alkyl-2-(long-chain)acyl-sn-glycero-3-phosphocholine (alkylacylGPC) by the action of phospholipases A2 . LysoPAF is then acetylated to PAF by lysoPAF acetyltransferase .

Result of Action

The activation of PAFR by this compound leads to various physiological and pathological responses. These include synaptic transmission, long-term potentiation, memory formation, proliferation and differentiation of neural cells, regulation of gene expression, and chemotaxis . In pathological conditions such as neuroinflammation, brain ischemia, and neurodegenerative diseases, increased levels of PAF have been observed .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the concentration of substrates, energy availability, Ca2+ concentration, and phosphorylation state of key enzymes can affect the synthesis of PAF . Additionally, pathological conditions can upregulate the biosynthetic pathways of PAF, leading to increased levels of PAF .

Biochemical Analysis

Biochemical Properties

PAF C-18:1 interacts with various enzymes, proteins, and other biomolecules. It is less potent than PAF C-16 and PAF C-18 in the induction of neutrophil chemotaxis, but is equipotent to PAF C-16 and PAF C-18 in promoting eosinophil migration . This compound activates the PAF receptor and has been used in antibody binding experiments to determine the importance of an acyl linkage at the sn-2 position for recognition at this receptor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to play a role in the inflammatory response, promoting eosinophil migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The choline head of PAF forms cation-pi interactions within a hydrophobic pocket in PAFR . Binding of PAF modulates conformational changes in key motifs of PAFR, triggering the outward movement of TM6, TM7, and helix 8 for G protein coupling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by two distinct pathways, the de novo pathway and the remodeling pathway . The relative contribution of the two pathways to PAF synthesis depends on several factors including the concentration of substrates, energy availability, Ca 2+ concentration, and phosphorylation state of key enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Platelet-activating Factor C-18:1 can be synthesized through the acetylation of 1-Oleoyl-sn-glycero-3-phosphorylcholine. The reaction typically involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent the degradation of the product .

Industrial Production Methods

Industrial production of Platelet-activating Factor C-18:1 involves the extraction and purification from biological sources. The compound is isolated from cell membranes where it is naturally produced. The extraction process involves the use of organic solvents followed by chromatographic purification to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Platelet-activating Factor C-18:1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Platelet-activating Factor C-18:1, as well as substituted analogs with different functional groups .

Scientific Research Applications

Platelet-activating Factor C-18:1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Platelet-activating Factor C-16: More potent in inducing neutrophil chemotaxis.

    Platelet-activating Factor C-18: Similar potency in promoting eosinophil migration.

    Prostaglandins: Lipid-derived autacoids with roles in inflammation.

    Leukotrienes: Involved in inflammatory responses.

Uniqueness

Platelet-activating Factor C-18:1 is unique in its specific activation of the Platelet-activating Factor receptor and its role in promoting eosinophil migration. Its distinct structure, with an oleoyl group at the sn-1 position and an acetyl group at the sn-2 position, differentiates it from other Platelet-activating Factors and related compounds .

Properties

IUPAC Name

[(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13-/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOQHUSCQCEBGK-JLRCLJKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105077
Record name 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:1(9Z)e/2:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85966-90-1
Record name 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85966-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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